molecular formula C13H18ClNO2 B2504307 1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride CAS No. 18714-20-0

1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2504307
CAS No.: 18714-20-0
M. Wt: 255.74
InChI Key: UBICJZSLNDLMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride (CAS 18714-20-0) is a chemical compound of interest in medicinal chemistry research, particularly in the study of central nervous system (CNS) targets. With a molecular formula of C13H18ClNO2 and a molecular weight of 255.74 g/mol, this piperidine-2-carboxylic acid derivative serves as a versatile building block for the synthesis and exploration of more complex bioactive molecules . The 4-phenylpiperidine scaffold is a recognized privileged structure in drug discovery, present in compounds with diverse pharmacological activities . For instance, structurally related 4-phenylpiperidine-2-carboxamide analogs have been investigated as positive allosteric modulators of the serotonin (5-HT2C) receptor, a promising target for treating neuropsychiatric and metabolic disorders such as obesity and substance use disorders . Furthermore, the piperidine ring system is a core component of various pharmaceutical agents, including the opioid analgesic meperidine (pethidine), which is a 4-phenylpiperidine-4-carboxylic acid ester . As a carboxylic acid analog, this compound provides a distinct chemical handle for further derivatization compared to ester counterparts, allowing researchers to probe structure-activity relationships and develop novel chemical probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-4-phenylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-14-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBICJZSLNDLMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Reductive Methylation

Reaction Mechanism and Conditions

The catalytic reductive methylation method adapts principles from the synthesis of N-methyl piperidine-2-carboxylic acid derivatives. For 1-methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride, the process involves two sequential steps:

  • Hydrogenation of a pyridine precursor : Starting with 4-phenylpicolinic acid (pyridine-2-carboxylic acid substituted with a phenyl group at position 4), the pyridine ring is hydrogenated under 10–15 atm H₂ pressure using a platinum-on-carbon (Pt/C) catalyst in ethanol at 90–100°C. This yields 4-phenylpiperidine-2-carboxylic acid.
  • Reductive methylation : The intermediate is methylated using paraformaldehyde as the methylating agent under 10 atm H₂ pressure with a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via reductive amination, where formaldehyde reacts with the secondary amine of the piperidine ring to form the N-methyl derivative.
Key Optimizations:
  • Solvent selection : Ethanol or methanol enhances solubility and reaction efficiency.
  • Water removal : Azeotropic distillation with toluene minimizes water content, preventing side reactions and improving yields.
  • Catalyst recycling : The Pt/C and Pd/C catalysts can be recovered via filtration and reused, reducing costs.

Transfer Hydrogenation Approach

Ambient-Pressure Methylation

This method, adapted from the synthesis of 1-methylpiperidine-4-carboxylic acid, replaces high-pressure hydrogen with formaldehyde as a hydrogen donor. The process involves:

  • Synthesis of 4-phenylpiperidine-2-carboxylic acid : Achieved via hydrogenation of 4-phenylpicolinic acid as described in Section 1.1.
  • Transfer hydrogenation : The intermediate is treated with formaldehyde and formic acid under ambient pressure in the presence of Pd/C at 90–95°C. The reaction simultaneously reduces and methylates the piperidine nitrogen, forming the 1-methyl derivative.
Advantages Over High-Pressure Methods:
  • Safety : Eliminates the need for pressurized hydrogen gas.
  • Scalability : Ambient conditions simplify industrial reactor design.

Hydrochloride Salt Formation

Acid-Base Reaction and Crystallization

The free base, 1-methyl-4-phenylpiperidine-2-carboxylic acid, is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol. Key steps include:

  • Neutralization : Adding 1.5 equivalents of 36% HCl to the free base in ethanol at 70°C.
  • Crystallization : Cooling the mixture to 0–5°C induces precipitation, yielding the hydrochloride salt with >95% purity.
Purity Enhancements:
  • Recrystallization : Dissolving the crude product in hot ethanol and repeating crystallization removes residual catalysts or byproducts.

Comparative Analysis of Preparation Methods

Parameter Catalytic Reductive Methylation Transfer Hydrogenation
Pressure 10–15 atm H₂ Ambient pressure
Catalyst Pt/C → Pd/C Pd/C
Reaction Time 7–8 hours 5–6 hours
Yield 85–90% 78–82%
Scalability High (industrial reactors) Moderate (batch processes)
Byproduct Formation <5% <8%

Industrial Production Considerations

Cost-Efficiency and Environmental Impact

  • Catalyst costs : Pd/C is more expensive than Pt/C but offers higher turnover in transfer hydrogenation.
  • Waste management : Azeotropic distillation reduces aqueous waste by 30% compared to traditional methods.

Regulatory Compliance

  • Safety protocols : High-pressure systems require explosion-proof equipment, increasing capital costs.
  • Green chemistry : Transfer hydrogenation aligns with EPA guidelines by minimizing hazardous reagents.

Chemical Reactions Analysis

Esterification via Betaine Rearrangement

Heating 1-methyl-4-phenylpiperidine-4-carboxylic acid betaine derivatives at 200–250°C under vacuum induces rearrangement to esters. For example:

  • Product : 1-Methyl-4-phenylpiperidine-4-carboxylic acid allyl ester

  • Conditions : 200–250°C under 0.05 mm Hg vacuum

  • Yield : Oil boiling at 118–120°C, isolated as a hydrochloride with m.p. 171–173°C .

This reaction proceeds via a thermally driven -sigmatropic shift, confirmed by isotopic labeling studies in analogous systems .

Saponification of Cyano Derivatives

The nitrile precursor (1-methyl-4-phenyl-4-cyano-piperidinium bromide) undergoes saponification to regenerate the carboxylic acid:

  • Reagents : Methyl alcoholic KOH at 190–200°C under pressure

  • Product : 1-Methyl-4-phenylpiperidine-4-carboxylic acid

  • Notes : The free acid is amphoteric and precipitates upon neutralization with mineral acids .

Imidazolide Formation for Heterocyclic Coupling

The carboxylic acid reacts with carbonyldiimidazole (CDI) to form an activated intermediate for nucleophilic substitution:

StepConditionsOutcome
ActivationRefluxing THF with CDIClear imidazolide intermediate
CouplingAcetamide oxime, reflux3-Methyl-1,2,4-oxadiazole derivative

The oxadiazole product (e.g., Compound 1 ) forms a hydrochloride salt with m.p. 260–263°C .

Reduction to Aldehyde

The ethyl ester derivative is reduced to an aldehyde using diisobutylaluminium hydride (DIBAH):

  • Reagents : DIBAH in dry toluene at −70°C

  • Product : 1-Methyl-4-phenylpiperidine-4-carboxaldehyde

  • Yield : Oil processed without purification .

Decarboxylation

Thermal decomposition of the free acid above its melting point releases CO₂, yielding 1-methyl-4-phenylpiperidine:

  • Conditions : >358°C (decomposition)

  • Product : 1-Methyl-4-phenylpiperidine (b.p. 255–260°C at 1 atm) .

Salt Formation and Stability

The hydrochloride salt exhibits stability in organic solvents (e.g., THF, toluene) but decomposes above 202°C. Its solubility profile includes:

SolventSolubility (g/100 mL)
WaterHigh
AcetoneModerate
Diethyl etherLow

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C13H18ClNO2
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 18714-20-0

Pharmacological Properties

1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride exhibits notable interactions with the central nervous system's μ-opioid receptors. Its analgesic properties stem from this interaction, which modulates pain pathways effectively. The compound has been studied for its potential neuroprotective effects due to its influence on neurotransmitter systems.

Pharmaceutical Synthesis

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its derivatives are crucial in developing new analgesics and other therapeutic agents. Notably, it is used in the production of pethidine, a widely used analgesic for managing acute pain conditions, including those associated with surgery and cancer .

Research and Development

Research has focused on the compound's structure-activity relationships (SAR) to enhance its efficacy and reduce side effects associated with existing analgesics. Studies have shown that modifications to its structure can lead to compounds with improved pharmacological profiles and reduced addiction potential compared to traditional opioids .

The compound has been investigated for various biological activities beyond analgesia, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting Mycobacterium tuberculosis and other pathogens, highlighting its potential as a broad-spectrum therapeutic agent .

Case Study 1: Analgesic Development

A study explored the efficacy of this compound derivatives in pain management. The findings indicated that certain modifications significantly enhanced analgesic potency while minimizing side effects associated with traditional opioid use .

Case Study 2: Antimicrobial Activity

Research conducted on the compound's derivatives demonstrated effective inhibition of Mycobacterium tuberculosis, suggesting that structural modifications could lead to new treatments for resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cell membrane receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Properties of 1-Methyl-4-phenylpiperidine-2-carboxylic Acid Hydrochloride and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 18714-20-0 C₁₃H₁₈ClNO₂ 255.74 Carboxylic acid at C2, phenyl at C4, methyl at C1 Lab scaffold for drug design
Meperidine Hydrochloride (Pethidine) 50-13-5 C₁₅H₂₁NO₂·HCl 283.8 Ethyl ester at C4, phenyl at C4, methyl at C1 Opioid analgesic (Schedule II controlled substance)
1-Methyl-4-phenylpiperidine-4-carboxylic Acid (Impurity C) 3627-48-3 C₁₃H₁₅NO₂ 217.26 Carboxylic acid at C4, phenyl at C4, methyl at C1 Impurity in Pethidine synthesis
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride 1209326-97-5 C₁₁H₁₄Cl₂N₂O₂ 277.15 Carboxylic acid at C4, 5-chloropyridinyl at C1 Intermediate in kinase inhibitor synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide Hydrochloride 1197236-17-1 C₁₀H₂₁ClN₂O₂ 236.74 Carboxamide at C4, hydroxy-dimethylethyl group Neurological research

Key Differences and Research Findings

(a) Pharmacological Activity

  • Meperidine Hydrochloride : Unlike this compound, Meperidine is a clinically used opioid analgesic. Its ethyl ester group at C4 enhances lipophilicity, enabling blood-brain barrier penetration and μ-opioid receptor binding .
  • Impurity C : The positional isomerism (carboxylic acid at C4 vs. C2 in the target compound) reduces opioid activity, making it pharmacologically inert in Pethidine formulations .

(b) Chemical Stability and Reactivity

  • 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride demonstrates higher thermal stability (melting point >250°C) due to the electron-withdrawing chloro-pyridinyl substituent, which is absent in the phenyl-substituted analogue .

Biological Activity

1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride (MPPC) is a compound primarily recognized for its role as a precursor to pethidine (meperidine), a potent analgesic. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Receptors
MPPC predominantly targets the central nervous system (CNS) μ-opioid receptors, which play a crucial role in pain modulation. Its structural similarity to other opioid analgesics allows it to effectively interact with these receptors, resulting in analgesic effects.

Mode of Action
Upon binding to μ-opioid receptors, MPPC inhibits the transmission of pain signals and induces CNS depression. This mechanism is critical for its application in pain management therapies.

Biochemical Pathways
The interaction with μ-opioid receptors influences several biochemical pathways related to pain perception, including the inhibition of neurotransmitter release involved in nociception.

Pharmacokinetics

MPPC exhibits significant pharmacokinetic properties:

  • First-pass metabolism : Approximately 65% first-pass uptake by the lungs.
  • Plasma protein binding : Higher than morphine, which may influence its efficacy and duration of action.
  • Half-life : Varies based on individual metabolic rates and renal function.

Biological Activity Overview

MPPC has been studied for various biological activities beyond analgesia, including potential neuroprotective effects and interactions with neurotransmitter systems. The following table summarizes its biological activity compared to related compounds:

Compound NameMolecular FormulaKey Features
MeperidineC13H17NO2Potent analgesic; μ-opioid receptor agonist
1-Methyl-4-phenylpiperidineC13H17NBase form; less soluble than hydrochloride
1-Methyl-4-(phenylacetyl)piperidineC15H19NO2Modified structure enhances potency
1-Methyl-4-(hydroxymethyl)phenylpiperidineC14H19NO2Hydroxymethyl group increases solubility

Case Studies and Research Findings

Recent studies have highlighted the efficacy of MPPC in various contexts:

  • Analgesic Efficacy : A study demonstrated that MPPC derivatives exhibit significant analgesic properties comparable to traditional opioids, suggesting a viable alternative for pain management without the associated risks of dependency .
  • Neuroprotective Effects : Research indicates that MPPC may modulate neurotransmitter systems, offering potential neuroprotective benefits in conditions like neurodegenerative diseases .
  • Anticancer Activity : Some derivatives of MPPC have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction . For instance, one study reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions under controlled acidic or basic conditions. For example, acidic conditions (e.g., HCl, reflux) stabilize intermediates via protonation of amine groups, while basic conditions (e.g., NaOH) may lead to free amine formation, requiring careful pH monitoring . Reaction parameters such as temperature (e.g., reflux vs. room temperature) and solvent choice (e.g., dimethylformamide) significantly impact yield and purity. Post-synthesis crystallization in solvents like isopropanol enhances purity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and proton environments, while mass spectrometry (MS) validates molecular weight and fragmentation patterns . High-performance liquid chromatography (HPLC) coupled with UV detection ensures purity, as noted in analytical standards for structurally similar opioids .

Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?

Piperidine derivatives often target central nervous system receptors (e.g., opioid receptors) or enzymes like cyclooxygenase due to their structural mimicry of endogenous ligands. For instance, analogs with halogen substitutions show altered binding affinities to receptors, as seen in comparative reactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different analogs of this compound?

Systematic structure-activity relationship (SAR) studies are essential. For example, halogenated analogs (e.g., chloro vs. bromo derivatives) may exhibit divergent activities due to steric or electronic effects. Cross-referencing biological assays (e.g., enzyme inhibition, receptor binding) with computational docking simulations helps clarify discrepancies .

Q. What strategies optimize the compound's solubility and stability in aqueous solutions for in vitro assays?

Hydrochloride salt formation inherently improves water solubility. Co-solvents (e.g., DMSO) or cyclodextrin inclusion complexes can further enhance solubility. Stability is maintained by buffering solutions at pH 4–6 and avoiding prolonged exposure to light or high temperatures .

Q. How does stereochemistry at the piperidine ring affect the compound's interaction with biological targets?

Enantiomers often display distinct pharmacological profiles. Chiral chromatography (e.g., using cellulose-based columns) separates stereoisomers, while enantioselective synthesis (e.g., asymmetric catalysis) allows targeted production of active forms. Case studies on (±)-threo-4-fluoromethylphenidate highlight the importance of stereochemical precision .

Q. How can computational chemistry tools predict the compound's reactivity and guide synthetic modifications?

Density functional theory (DFT) calculations model transition states for key reactions (e.g., cyclization), while molecular dynamics simulations predict binding modes to biological targets. PubChem-derived InChI keys and SMILES strings enable virtual screening of analogs .

Methodological Considerations

Q. What are the critical parameters for ensuring reproducibility in the synthesis of this compound?

Key factors include strict control of stoichiometry (e.g., 1:1 molar ratio of amine to carboxylic acid), inert atmosphere for moisture-sensitive steps, and consistent purification protocols (e.g., recrystallization in anhydrous ethanol). Batch-specific certificates of analysis (CoA) for reagents minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.